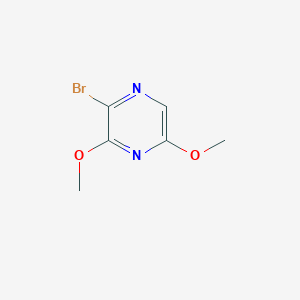

2-Bromo-3,5-dimethoxypyrazine

Description

Significance of Pyrazine (B50134) Heterocycles in Organic Synthesis

The pyrazine ring is a fundamental scaffold found in numerous natural products and biologically active molecules. researchgate.netmdpi.com Its unique electronic properties make it a versatile component in the construction of complex chemical architectures. unimas.my Pyrazine derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with novel properties. researchgate.nettsijournals.com They are known to participate in various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are pivotal in modern organic synthesis. researchgate.nettandfonline.com The inherent reactivity of the pyrazine core allows for the introduction of diverse functional groups, leading to a vast library of compounds with a wide range of applications. researchgate.net

Role of Halogenated Pyrazines as Precursors for Advanced Organic Materials

Halogenated pyrazines, in particular, have emerged as indispensable precursors in the synthesis of advanced organic materials. rsc.orgresearchgate.net The presence of a halogen atom, such as bromine or chlorine, on the pyrazine ring provides a reactive handle for further chemical modifications. rsc.org This feature is extensively exploited in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. rsc.org

These halogenated intermediates are crucial in the development of materials for organic solar cells, where their electronic properties can be fine-tuned to enhance device performance. researchgate.net The strategic incorporation of halogen atoms influences the molecular packing and electronic structure of the resulting materials, which is critical for efficient charge transport and light absorption. researchgate.net Furthermore, halogenated phenazine (B1670421) compounds, which share the pyrazine core, have shown potential in eradicating bacterial biofilms, highlighting the diverse applications of these halogenated heterocycles. mdpi.com The ability to selectively functionalize halogenated pyrazines makes them a valuable platform for designing materials with tailored optical, electronic, and biological properties. nih.gov

Contextualizing 2-Bromo-3,5-dimethoxypyrazine within the Dimethoxypyrazine Family

The dimethoxypyrazine family represents a specific subset of pyrazine derivatives characterized by the presence of two methoxy (B1213986) groups attached to the pyrazine ring. These compounds are of interest due to their distinct aromatic properties and chemical reactivity. cymitquimica.com An example from this family is 2-methoxy-3,6-dimethylpyrazine, which is noted for its sensory properties and utility in the food and fragrance industry. cymitquimica.com

This compound is a halogenated member of this family. The introduction of a bromine atom to the dimethoxypyrazine scaffold significantly alters its chemical reactivity, making it a valuable intermediate for synthetic chemists. While information specifically on this compound is limited in publicly available literature, its structure suggests potential as a building block in the synthesis of more complex molecules, leveraging the reactivity of the carbon-bromine bond for further functionalization. The interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom on the pyrazine ring is expected to impart unique electronic characteristics to the molecule, influencing its behavior in chemical reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-4-3-8-5(7)6(9-4)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBNQTXTIAAUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,5 Dimethoxypyrazine and Its Structural Analogues

Strategies for Pyrazine (B50134) Core Elaboration

The fundamental challenge in synthesizing complex pyrazines lies in the initial construction of the heterocyclic core with the correct placement of substituents.

The classical and most direct route to the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. slideshare.net This approach allows for the formation of symmetrically or asymmetrically substituted pyrazines, depending on the nature of the starting materials. For the synthesis of a 3,5-disubstituted pyrazine core, a biomimetically inspired approach involving the homodimerization of α-amino aldehydes followed by air oxidation has been reported for the synthesis of 2,5-disubstituted pyrazine alkaloids. mdpi.com While direct synthesis of a 3,5-dimethoxypyrazine core via simple condensation is not extensively documented, analogous reactions forming substituted pyrazoles from 1,2-allenic ketones and hydrazines demonstrate the utility of cyclocondensation reactions in heterocycle synthesis. researchgate.net

The general mechanism for pyrazine formation from 1,2-dicarbonyls and 1,2-diamines involves the initial formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. slideshare.net

| Reactant 1 | Reactant 2 | Product | Notes |

| α-Diketone | 1,2-Diaminoalkane | Substituted Pyrazine | A general and widely used method for pyrazine ring formation. slideshare.net |

| α-Amino aldehyde | α-Amino aldehyde | 2,5-Disubstituted Pyrazine | Biomimetic synthesis via homodimerization and oxidation. mdpi.com |

| 1,2-Allenic Ketone | Hydrazine | 3,5-Disubstituted Pyrazole | Demonstrates cyclocondensation for heterocycle synthesis. researchgate.net |

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed reactions for the efficient construction of heterocyclic scaffolds. rsc.orgutwente.nlrsc.org Palladium-catalyzed reactions, in particular, have been employed for the synthesis of substituted pyrazines. rsc.org For instance, a palladium-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org While not a direct route to 3,5-disubstituted pyrazines, this methodology highlights the power of transition metals in C-C and C-N bond formation to build the pyrazine core.

Another approach involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles to afford highly substituted piperazines, which can be precursors to pyrazines through oxidation. acs.org These methods offer a high degree of control over the substitution pattern and are often carried out under mild conditions. acs.org

| Catalyst | Reactants | Product Type | Key Features |

| Palladium(II) | Aminoacetonitriles, Arylboronic acids | Unsymmetrical 2,6-disubstituted pyrazines | Cascade reaction involving C(sp)-C(sp2) coupling and intramolecular C-N bond formation. organic-chemistry.org |

| Palladium | Propargyl carbonates, Bis-nitrogen nucleophiles | Highly substituted piperazines | Decarboxylative cyclization, proceeds under mild conditions with high stereochemical control. acs.org |

Synthesis of Dimethoxypyrazine Precursors

Once the pyrazine core is established, the introduction of methoxy (B1213986) groups is a crucial step towards the target molecule.

A common and effective method for introducing alkoxy groups onto a pyrazine ring is through the nucleophilic aromatic substitution (SNAr) of halopyrazines. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, such as methoxide (B1231860) ions. For example, the reaction of 2,3-dichloropyrazine (B116531) with sodium methoxide would be expected to yield 2,3-dimethoxypyrazine. The reaction proceeds via an addition-elimination mechanism, often involving a Meisenheimer complex intermediate. youtube.com The rate of these reactions is dependent on the nature of the halogen, with bromine being a better leaving group than chlorine, and the presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. masterorganicchemistry.com

| Starting Material | Reagent | Product | Reaction Type |

| Polyhalogenated Pyrazine | Sodium Methoxide | Polymethoxypyrazine | Nucleophilic Aromatic Substitution (SNAr) youtube.com |

| (Z)-hydroximoyl chloride | Methoxide | (Z)-hydroximate | Nucleophilic substitution |

Beyond the use of polyhalogenated precursors, other methoxylation strategies can be envisioned. Transition metal-catalyzed C-O bond formation reactions, such as the Buchwald-Hartwig amination, have been extended to include the formation of aryl ethers. While less common for pyrazines, these methods could potentially be applied to introduce methoxy groups onto a pre-functionalized pyrazine ring.

Regioselective Bromination of Pyrazine Derivatives

The final step in the synthesis of 2-bromo-3,5-dimethoxypyrazine is the regioselective introduction of a bromine atom. The position of bromination on an aromatic or heteroaromatic ring is governed by the electronic effects of the existing substituents. nih.gov Methoxy groups are strongly activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. Therefore, in a 3,5-dimethoxypyrazine precursor, the methoxy groups would activate the 2, 4, and 6 positions towards electrophilic attack.

The bromination of activated aromatic systems can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.gov The regioselectivity of the bromination of a 3,5-dimethoxypyrazine would be expected to favor the 2-position (or the equivalent 6-position) due to the combined activating and directing effects of the two methoxy groups. The steric hindrance at the 4-position, situated between the two methoxy groups, might disfavor substitution at that site.

For example, the bromination of 2-amino-5-methylpyrazine with bromine in dichloromethane (B109758) in the presence of pyridine (B92270) yields 2-amino-3-bromo-5-methylpyrazine, demonstrating the feasibility of direct bromination of an electron-rich pyrazine ring. chemicalbook.com Similarly, a facile synthesis of 2-bromo-5-methylpyrazine (B1289261) has been described involving diazotization of 2-amino-5-methylpyrazine followed by in-situ bromination.

| Substrate | Brominating Agent | Product | Key Observation |

| 2-Amino-5-methylpyrazine | Bromine/Pyridine | 2-Amino-3-bromo-5-methylpyrazine | Direct bromination of an activated pyrazine. chemicalbook.com |

| 2-Amino-5-methylpyrazine | Diazotization then Bromination | 2-Bromo-5-methylpyrazine | In-situ bromination of a diazonium salt. |

| Boron dipyrromethene (BODIPY) | Bromine | Stepwise brominated BODIPYs | Stepwise bromination occurs at specific positions. nih.gov |

Direct Halogenation Methods (e.g., using N-Bromosuccinimide, NBS)

Direct bromination of pyrazine rings, especially those activated by electron-donating groups, is a common strategy for synthesizing brominated pyrazine derivatives. N-Bromosuccinimide (NBS) is a widely utilized reagent for this purpose due to its ease of handling and its ability to act as a source of electrophilic bromine under relatively mild conditions. missouri.eduorganic-chemistry.orgwikipedia.org

The pyrazine ring itself is a π-deficient system, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. researchgate.net However, the presence of two methoxy groups at the 3- and 5-positions significantly increases the electron density of the ring, thereby activating it towards electrophilic attack. Methoxy groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org

In the case of 3,5-dimethoxypyrazine, the positions ortho to the methoxy groups are 2, 4, and 6. The position para to the 3-methoxy group is C-6, and the position para to the 5-methoxy group is C-2. Therefore, electrophilic attack is anticipated to occur at the C-2 or C-6 position.

The reaction with NBS is typically carried out in a suitable solvent. The choice of solvent can be critical in influencing the reaction pathway. Polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) are known to favor the ionic, electrophilic substitution mechanism on aromatic rings, while nonpolar solvents like carbon tetrachloride (CCl₄) under radical initiation conditions (e.g., light or AIBN) favor allylic or benzylic bromination. mdma.chresearchgate.net For the synthesis of this compound, an ionic pathway is desired, making polar solvents the preferred choice.

Table 1: Reagents and Conditions for Direct Bromination

| Reagent | Role | Typical Solvents | Key Considerations |

| N-Bromosuccinimide (NBS) | Source of electrophilic Br⁺ | Acetonitrile, DMF, CH₂Cl₂ | Mild, selective for activated rings. |

| Molecular Bromine (Br₂) | Source of electrophilic Br⁺ | Acetic Acid, CH₂Cl₂ | More reactive than NBS, may lead to over-bromination. |

A typical procedure for the direct bromination of an activated pyrazine like 3,5-dimethoxypyrazine would involve dissolving the substrate in a polar aprotic solvent and adding NBS portion-wise at a controlled temperature, often ranging from 0 °C to room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Control of Regioselectivity in Pyrazine Bromination

The primary challenge in the bromination of 3,5-dimethoxypyrazine is to control the regioselectivity, specifically to favor the formation of the 2-bromo isomer over other potential isomers (such as the 2,6-dibromo product) or byproducts. The directing effects of the substituents on the pyrazine ring are the determining factors.

Directing Effects of Methoxy Groups: The two methoxy groups are strong ortho-, para-directors. They activate the C-2, C-4, and C-6 positions for electrophilic attack through their electron-donating resonance effect. The lone pairs on the oxygen atoms can delocalize into the pyrazine ring, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution at these positions. libretexts.org Specifically, attack at C-2 (or C-6) allows for resonance structures where the positive charge is delocalized onto the nitrogen atoms and stabilized by the adjacent methoxy group.

Deactivating Effect of Pyrazine Nitrogens: The nitrogen atoms in the pyrazine ring are electronegative and exert an electron-withdrawing inductive effect, which deactivates the entire ring towards electrophilic attack. This effect is most pronounced at the adjacent carbon atoms (the α-positions, C-2 and C-6). However, the strong activating and directing effect of the methoxy groups can overcome this deactivation.

Steric Hindrance: Steric hindrance can also play a role in determining the site of substitution. However, in 3,5-dimethoxypyrazine, the positions adjacent to the methoxy groups (C-2 and C-6) are sterically similar. The formation of a dibrominated product at C-2 and C-6 would be subject to increased steric hindrance and electronic deactivation from the first bromine atom.

By carefully controlling the stoichiometry of the brominating agent (i.e., using one equivalent of NBS), it is possible to achieve selective mono-bromination. The formation of this compound is electronically favored due to the powerful directing effect of the two methoxy groups to the C-2 and C-6 positions. Since these positions are equivalent by symmetry, mono-bromination yields a single product.

Table 2: Factors Influencing Regioselectivity in Pyrazine Bromination

| Factor | Influence on Substitution Pattern |

| Electronic Effects | Methoxy groups strongly activate the ortho and para positions (C-2, C-6). Pyrazine nitrogens are deactivating. |

| Stoichiometry | Using a single equivalent of the brominating agent (e.g., NBS) favors mono-substitution and prevents the formation of di-bromo products. |

| Solvent | Polar solvents (e.g., acetonitrile) promote the desired ionic electrophilic substitution pathway. mdma.ch |

| Temperature | Lower reaction temperatures can enhance selectivity by minimizing side reactions and over-bromination. |

Reactivity and Mechanistic Studies of 2 Bromo 3,5 Dimethoxypyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Halogenated pyrazines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrazine (B50134) ring facilitates the attack of nucleophiles, a process that is further influenced by the nature and position of other substituents on the ring.

Regioselectivity of Nucleophilic Attack Influenced by Methoxy (B1213986) Groups (Electron-Donating Effects)

The regioselectivity of nucleophilic attack on a substituted pyrazine ring is a consequence of the combined electronic effects of the ring nitrogen atoms and the substituents. The nitrogen atoms strongly withdraw electron density, particularly from the α-positions (C2, C3, C5, C6), making them electrophilic. Substituents can either enhance or diminish this effect at specific positions.

In the case of 2-bromo-3,5-dimethoxypyrazine, the two methoxy groups (at C3 and C5) are electron-donating groups (EDGs) through resonance. This electron donation partially counteracts the electron-withdrawing effect of the pyrazine nitrogens, but it also directs the regiochemical outcome of nucleophilic attack. Studies on related 2-substituted 3,5-dichloropyrazines have shown that EDGs at the 2-position tend to direct incoming nucleophiles to the adjacent 3-position. researchgate.netresearchgate.net Conversely, electron-withdrawing groups (EWGs) at the 2-position direct the attack to the 5-position. researchgate.netresearchgate.net

Mechanistic Pathways of SNAr in Brominated Pyrazines (e.g., Meisenheimer Complexes, Concerted Mechanisms)

The mechanism of nucleophilic aromatic substitution on electron-deficient rings like pyrazine has been a subject of extensive study. Two primary pathways are considered: a classical two-step addition-elimination mechanism and a single-step concerted mechanism. researchgate.net

Stepwise Mechanism (via Meisenheimer Complex): The traditional SNAr mechanism involves two steps. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the C2 carbon attached to bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The negative charge in this complex is delocalized over the pyrazine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms. The formation of this intermediate is typically the rate-determining step. wikipedia.org In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyrazine ring is restored. pressbooks.pub

While Meisenheimer complexes have been isolated and characterized for certain highly activated systems (e.g., those with multiple nitro groups and fluoride (B91410) leaving groups), their existence as true intermediates in all SNAr reactions has been questioned. bris.ac.uknih.govbris.ac.uk

Concerted Mechanism (cSNAr): Recent experimental and computational evidence suggests that many SNAr reactions, particularly those involving leaving groups like chloride and bromide on less activated systems, may proceed through a concerted pathway. researchgate.netbris.ac.uknih.gov In a concerted SNAr (cSNAr) mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single step through a single transition state. organic-chemistry.orgacs.org For brominated pyrazines, where bromide is a relatively good leaving group compared to fluoride, a concerted or a stepwise mechanism with a very short-lived, unstable Meisenheimer complex (a "hidden intermediate") is considered plausible. researchgate.netbris.ac.uk The high electron deficiency of heterocycles like triazines has been shown to favor concerted displacement of bromide, and similar behavior can be anticipated for pyrazines. organic-chemistry.org

Comparative Reactivity of Different Halogen Substituents in Pyrazine Systems

In SNAr reactions, the nature of the halogen substituent significantly influences the reaction rate. The observed reactivity order is the reverse of that seen in SN2 reactions and typically follows the trend:

F > Cl ≈ Br > I wikipedia.orgchemrxiv.orgmasterorganicchemistry.com

This counterintuitive order arises because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the fluorine atom's ability to stabilize the developing negative charge in the intermediate/transition state through its strong inductive effect accelerates the reaction. Since C-X bond cleavage occurs in a later, non-rate-determining step (or concurrently in a concerted process where attack is the dominant feature of the transition state), the bond strength (C-I < C-Br < C-Cl < C-F) is less critical than the effect on the initial attack.

| Halogen (X) | Relative Rate of Substitution | Primary Reason for Reactivity |

|---|---|---|

| F | Highest | High electronegativity makes the carbon center highly electrophilic and stabilizes the anionic intermediate. |

| Cl | Intermediate | Moderate electronegativity and polarizability. |

| Br | Intermediate | Similar reactivity to Chlorine in many SNAr systems. |

| I | Lowest | Lower electronegativity leads to a less electrophilic carbon center. |

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as an effective handle for reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions of Bromopyrazines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or boronic ester) with an organohalide. libretexts.org Aryl bromides are widely used in these reactions as they offer a good balance of reactivity and stability, readily undergoing the initial oxidative addition step in the catalytic cycle. illinois.edu The electron-deficient nature of the pyrazine ring can facilitate this oxidative addition step. nih.gov

The generally accepted catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrazine, forming a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Substrate Scope and Limitations for Dimethoxypyrazine Derivatives

The substrate scope of the Suzuki-Miyaura reaction is broad, but the electronic properties of the coupling partners can influence its efficiency. nih.gov this compound is considered an electron-rich bromo-heterocycle due to the presence of two methoxy groups. While electron-rich aryl halides can sometimes be less reactive than their electron-poor counterparts, modern catalyst systems have largely overcome these limitations. nih.gov

Substrate Scope: The reaction is tolerant of a wide array of functional groups on the boronic acid partner. Both electron-rich and electron-poor aryl and heteroaryl boronic acids can be successfully coupled. nih.govnih.gov Studies on similarly substituted bromo-anilines and other electron-rich heterocycles have demonstrated successful couplings with various boronic esters and acids, including those bearing alkyl, alkenyl, aryl, and heteroaromatic groups. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high yields with challenging substrates. libretexts.org

| Bromo-Heterocycle Type | Boronic Acid/Ester Partner | Catalyst/Ligand | Result | Reference |

|---|---|---|---|---|

| ortho-Bromoaniline derivative | Phenylboronic acid | Pd(OAc)2 / SPhos | High Yield | nih.gov |

| ortho-Bromoaniline derivative | Alkylboronic ester | CataCXium A palladacycle | Good to Excellent Yield | nih.gov |

| Electron-rich aryl halide | Heteroaryltrifluoroborate | PdCl2(dppf) | Good Yield | nih.gov |

| 2-Chloropyrazine (B57796) | Arylboronic acids (with EDGs and EWGs) | [Pd(L)(PPh3)] (ONO pincer) | Excellent Yield | researchgate.net |

| 3,5-Dibromopyridine derivative | ortho-Substituted phenylboronic acids | Pd(PPh3)4 | Regioselective coupling observed | nih.gov |

Limitations: Despite the broad utility of the Suzuki-Miyaura coupling, some limitations may arise when using this compound derivatives.

Steric Hindrance: The methoxy group at the C3 position, ortho to the bromine, may introduce steric hindrance that can slow down the oxidative addition step or the subsequent steps in the catalytic cycle. This may necessitate the use of specific ligands designed to accommodate bulky substrates.

Catalyst Deactivation: The nitrogen atoms of the pyrazine ring or the oxygen atoms of the methoxy groups could potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. Careful selection of ligands that form stable and active catalytic species is therefore important.

Base Sensitivity: The basic conditions required for the transmetalation step can sometimes lead to degradation of base-sensitive functional groups on either coupling partner. quora.com While this compound itself is relatively stable, this can be a consideration when planning multi-step syntheses.

Competitive Reactions: In some cases, competitive side reactions such as protodeborylation of the boronic acid or homocoupling of the starting materials can occur, reducing the yield of the desired cross-coupled product. Optimizing reaction conditions (base, solvent, temperature) is key to minimizing these pathways.

Optimization of Catalytic Systems and Reaction Parameters

The efficiency and outcome of cross-coupling reactions involving this compound are highly dependent on the careful optimization of the catalytic system and reaction parameters. While some coupling reactions can proceed under standard conditions, others necessitate the use of sophisticated ligands and a thorough fine-tuning of variables such as solvent, temperature, and reaction time. thieme-connect.comresearchgate.net

Key parameters that are often optimized include:

Catalyst and Ligand: The choice of the palladium or nickel catalyst and the associated ligands is crucial. Ligands can influence the stability and reactivity of the catalytic species, thereby affecting the rate and selectivity of the reaction. thieme-connect.comresearchgate.net For instance, in Kumada-Corriu couplings, N-heterocyclic carbene-based nickel complexes have been shown to be effective catalysts. organic-chemistry.org

Solvent: The polarity and coordinating ability of the solvent can impact the solubility of reactants and intermediates, as well as the stability of the catalyst. Common solvents for cross-coupling reactions include tetrahydrofuran (B95107) (THF) and diethyl ether. wikipedia.org

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster conversions but may also promote side reactions.

Base: In reactions like the Sonogashira coupling, a base is required to neutralize the hydrogen halide byproduct. wikipedia.org The strength and nature of the base can influence the reaction's efficiency.

Additives: In some cases, additives can enhance the reaction by stabilizing the catalyst or facilitating key steps in the catalytic cycle.

The optimization process often involves a systematic screening of these parameters to identify the conditions that provide the highest yield and selectivity for the desired product.

Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Synthesis of Alkynylated Pyrazine Derivatives

The Sonogashira coupling has been successfully employed for the synthesis of various alkynylated pyrazine derivatives. This reaction allows for the direct introduction of an alkyne moiety onto the pyrazine ring, providing access to a wide range of functionalized compounds. The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

For example, the coupling of a bromo-substituted pyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) salt yields the corresponding alkynylated pyrazine. The reaction medium is typically kept basic to neutralize the hydrobromic acid formed during the reaction. wikipedia.org The development of copper-free Sonogashira coupling protocols has also been a significant advancement, as it avoids the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org

Other Cross-Coupling Methodologies (e.g., Kumada–Corriu Coupling)

Beyond the Sonogashira coupling, other cross-coupling methodologies have proven effective for the functionalization of pyrazine derivatives. The Kumada–Corriu coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an aryl or vinyl halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orgchem-station.com This method is particularly advantageous for its use of readily available Grignard reagents and the often inexpensive nickel catalysts. chem-station.com

The reaction mechanism involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. chem-station.com While highly effective, the high reactivity of Grignard reagents can limit the functional group tolerance of the Kumada-Corriu coupling. wikipedia.orgchem-station.com

An example of an iron-catalyzed Kumada cross-coupling has been developed for the reaction of 2-chloropyrazine with various aryl Grignard reagents, demonstrating the utility of this method for pyrazine functionalization. researchgate.net

Regioselectivity in Polyhalogenated Pyrazines under Cross-Coupling Conditions

In polyhalogenated pyrazines, where multiple halogen atoms are present on the ring, the regioselectivity of cross-coupling reactions becomes a critical consideration. The ability to selectively functionalize one position over another is essential for the synthesis of complex, unsymmetrically substituted pyrazines. The regioselectivity is primarily governed by a combination of electronic and steric factors. thieme-connect.comresearchgate.netresearchgate.net

Factors Governing Oxidative Addition and Selectivity

Several factors influence the site of oxidative addition:

Nature of the Halogen: The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, oxidative addition occurs more readily at the weaker carbon-halogen bond. nih.gov For instance, in a molecule containing both bromine and chlorine atoms, the C-Br bond will preferentially undergo oxidative addition.

Electronic Effects: The electronic properties of the pyrazine ring and its substituents play a crucial role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbon atom, making the C-X bond more susceptible to oxidative addition. nih.gov In diazines like pyrazine, the positions alpha to the nitrogen atoms are generally more electron-deficient. nih.gov

Steric Hindrance: Steric hindrance around a potential reaction site can disfavor oxidative addition. Bulky substituents adjacent to a halogen can impede the approach of the catalyst, leading to preferential reaction at a less sterically hindered position. thieme-connect.com

Catalyst and Ligands: The nature of the catalyst and its ligands can also influence regioselectivity. Different catalytic systems can exhibit different selectivities based on their electronic and steric properties.

Computational studies have been employed to provide explanations for the origin of regioselectivity in the cross-coupling of polyhalogenated heterocycles. researchgate.net

Electrophilic and Radical Functionalization

While cross-coupling reactions are predominant, electrophilic and radical functionalization offer alternative pathways for modifying the pyrazine ring. Pyrazines are generally considered π-deficient aromatic systems, which makes them less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of electron-donating groups, such as the methoxy groups in this compound, can activate the ring towards electrophilic attack.

Radical reactions provide another avenue for pyrazine functionalization. The pyrazine ring can participate in radical reactions, and the generation of pyrazine-based radicals has been studied. researchgate.net For instance, N,N-dioxidized pyrazine rings have been investigated for their diradical character. rsc.org N-heterocyclic carbene (NHC) catalysis has been shown to enable N-to-C aryl migration via a radical-neutral crossover process in pyrazine-containing systems. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

To provide a thorough analysis, specific NMR data for 2-Bromo-3,5-dimethoxypyrazine would be required. This includes high-resolution 1D (¹H, ¹³C) and potentially 2D NMR spectra.

High-Resolution 1D and 2D NMR Techniques for Structural Elucidation and Regiochemical Assignment

A complete structural elucidation would necessitate ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show a singlet for the lone aromatic proton on the pyrazine (B50134) ring and two singlets corresponding to the two methoxy (B1213986) groups. The precise chemical shifts would confirm the electronic environment of these protons. 2D NMR techniques such as COSY and HSQC would be used to confirm correlations between protons and carbons, though they would be of limited necessity for a molecule with this level of simplicity and lack of proton-proton coupling. NOESY experiments could confirm the spatial proximity of the methoxy groups to the pyrazine ring protons. However, specific peak data, chemical shifts (δ in ppm), and coupling constants (J in Hz) are not currently available.

Analysis of Chemical Shifts and Coupling Patterns for Electronic and Steric Information

The chemical shift of the C6-proton would provide insight into the electronic effects of the bromo and methoxy substituents. The electron-withdrawing nature of the bromine and nitrogen atoms, combined with the electron-donating effect of the methoxy groups, would influence its position. Similarly, the ¹³C NMR chemical shifts of the pyrazine ring carbons would be indicative of the substituent effects, but this experimental data is not documented in available resources.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and formula, as well as for understanding the compound's fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS analysis would be used to determine the exact mass of the molecular ion. For this compound (C₆H₇BrN₂O₂), the expected monoisotopic mass could be calculated. The presence of bromine would be confirmed by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum. This experimental verification is currently unavailable.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem MS (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern would reveal characteristic losses, such as the loss of a methyl group (•CH₃), a methoxy group (•OCH₃), or carbon monoxide (CO), which would help to confirm the structure. A detailed analysis of these fragmentation pathways is not possible without the actual MS/MS spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the methoxy groups, C=N and C=C stretching of the pyrazine ring, C-O stretching of the methoxy ethers, and C-Br stretching. However, specific vibrational frequencies (in cm⁻¹) and their assignments for this compound are not reported in the searched literature.

Infrared (IR) and Raman Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations of the pyrazine ring, the methoxy groups, and the carbon-bromine bond.

Expected Vibrational Modes for this compound:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Pyrazine Ring | C-H stretching | 3000 - 3100 | Aromatic C-H stretches typically appear in this region. |

| C=N and C=C stretching | 1400 - 1600 | Multiple bands are expected due to the aromatic nature of the pyrazine ring. | |

| Ring breathing modes | 900 - 1200 | These modes involve the symmetric expansion and contraction of the entire ring. | |

| Methoxy Groups | C-H stretching (in -OCH₃) | 2850 - 2960 | Asymmetric and symmetric stretching of the methyl group. |

| C-H bending (in -OCH₃) | 1450 - 1470 | Asymmetric and symmetric bending vibrations. | |

| C-O stretching | 1000 - 1300 | Asymmetric and symmetric C-O-C stretches are expected. | |

| Carbon-Bromine Bond | C-Br stretching | 500 - 650 | The position of this band can be influenced by the substitution pattern on the aromatic ring. |

It is important to note that while IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, some vibrational modes may be more prominent in one technique than the other, providing complementary information.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

A single-crystal X-ray diffraction study of this compound would yield precise crystallographic data. While no experimental data for this specific compound has been found, a hypothetical dataset based on similar structures is presented below for illustrative purposes.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 655 |

| Z | 4 |

Analysis of Conformation and Intermolecular Interactions in Crystalline State

The crystal structure would reveal the conformation of the methoxy groups relative to the pyrazine ring. Due to steric hindrance and electronic effects, these groups may be planar with or twisted out of the plane of the aromatic ring.

Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions. In the case of this compound, one could anticipate the presence of several types of non-covalent interactions, such as:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like the nitrogen atoms of the pyrazine ring) of neighboring molecules.

Hydrogen Bonding: Weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal lattice.

The precise nature and geometry of these interactions would be crucial for understanding the supramolecular chemistry of this compound.

Computational and Theoretical Investigations of 2 Bromo 3,5 Dimethoxypyrazine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. It has proven to be a reliable tool for studying reaction mechanisms, stereochemistry, and regioselectivity in organic reactions. researchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, uses DFT to find the minimum energy structure. For 2-bromo-3,5-dimethoxypyrazine, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The expected result is a largely planar pyrazine (B50134) ring, with the methoxy (B1213986) groups oriented to minimize steric hindrance.

Once the geometry is optimized, an electronic structure analysis reveals the distribution of electrons within the molecule. This analysis identifies which parts of the molecule are electron-rich and which are electron-poor, providing fundamental insights into its chemical behavior. In this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxy groups are expected to be electron-rich due to the presence of lone pairs. Conversely, the carbon atoms bonded to these electronegative atoms, particularly the carbon atom attached to the bromine (C-2), are anticipated to be electron-deficient.

| Structural Feature | Expected Characteristic from DFT Optimization |

|---|---|

| Pyrazine Ring | Planar aromatic system. |

| C-Br Bond | The primary site for reactions like cross-coupling and nucleophilic substitution. |

| Methoxy Groups (-OCH₃) | Act as electron-donating groups, influencing the ring's electron density. Their orientation affects steric accessibility. |

| Nitrogen Atoms | Centers of high electron density and potential sites for protonation or coordination. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. ajchem-a.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.commdpi.com

For this compound:

HOMO: The HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the pyrazine ring nitrogen atoms and the oxygen atoms of the electron-donating methoxy groups. These regions are the most likely to be attacked by electrophiles.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient pyrazine ring, particularly concentrated on the C-Br bond. This indicates that the carbon at position 2 is the most susceptible site for nucleophilic attack. wuxiapptec.com

| FMO Parameter | Significance in Reactivity | Predicted Nature for this compound |

|---|---|---|

| HOMO Energy | Represents electron-donating ability (nucleophilicity). Higher energy indicates stronger donation. | Localized on N and O atoms; indicates sites for electrophilic attack. |

| LUMO Energy | Represents electron-accepting ability (electrophilicity). Lower energy indicates stronger acceptance. | Localized on the C-Br bond and pyrazine ring; indicates sites for nucleophilic attack. wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap signifies higher reactivity. irjweb.com | The magnitude of the gap would quantify its overall reactivity compared to similar compounds. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, highlighting electron-poor areas that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and oxygen atoms, consistent with their role as Lewis basic centers.

Positive Potential (Blue): Located around the hydrogen atoms of the methyl groups and, significantly, on the carbon atoms of the pyrazine ring, especially C-2. A region of positive potential, known as a sigma-hole (σ-hole), is also expected on the bromine atom along the extension of the C-Br bond, making it a potential site for halogen bonding interactions. researchgate.net

This analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other reagents.

| Region of Molecule | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Pyrazine Nitrogen Atoms | Negative (Red) | Site for electrophilic attack, protonation, H-bonding. |

| Methoxy Oxygen Atoms | Negative (Red) | Site for electrophilic attack and H-bonding. |

| Carbon at C-2 (bonded to Br) | Positive (Blue) | Primary site for nucleophilic attack. |

| Bromine Atom (σ-hole) | Positive (Blue) | Site for halogen bonding and nucleophilic interaction. researchgate.net |

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely reaction pathway and understand the factors that control reaction rates and selectivity.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient, making it susceptible to SNAr reactions, particularly at the carbon bearing the bromine leaving group. A theoretical study would model the approach of a nucleophile to the C-2 position, the formation of the high-energy Meisenheimer complex (a σ-complex intermediate), and the subsequent departure of the bromide ion. researchgate.net DFT calculations can locate the structure and energy of the transition state for this process, allowing for the determination of the activation energy, which is the primary factor controlling the reaction rate.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, these reactions typically follow a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.

Transmetalation: A second organic group is transferred to the palladium center from an organometallic reagent.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the catalyst. wikipedia.org

DFT calculations can model the energy profile of this entire cycle, identifying the rate-determining step and providing insights into how ligand choice and reaction conditions influence the efficiency of the coupling process.

| Reaction Type | Key Mechanistic Step Modeled by DFT | Information Gained |

|---|---|---|

| SNAr | Formation of Meisenheimer complex via transition state. researchgate.net | Activation energy, reaction rate, influence of substituents. |

| Cross-Coupling | Oxidative addition, transmetalation, reductive elimination. wikipedia.org | Energy profile of catalytic cycle, rate-determining step, ligand effects. |

When a molecule has multiple potential reaction sites, predicting the regioselectivity is crucial. Conceptual DFT provides reactivity indices that can forecast the most favorable site of attack.

Fukui Index: The Fukui function is a descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For predicting the outcome of an SNAr reaction on this compound, the carbon atom with the largest value of f+ would be the most susceptible to attack by a nucleophile. researchgate.net This allows for a theoretical prediction of whether substitution is more likely at the C-2 position versus other positions on the ring.

Local Electron Attachment Energy (LEAE): LEAE is a property that measures the energy released or absorbed when an electron attaches to a specific location on the molecule's surface. It serves as a powerful guide for predicting interactions with nucleophiles. Regions with low or negative LEAE values are identified as favorable sites for nucleophilic attack. This descriptor can be used to map the reactivity of the this compound surface and pinpoint the most electrophilic centers.

| Theoretical Descriptor | Definition | Application to this compound |

|---|---|---|

| Fukui Index (f+) | Indicates the propensity of a site to accept an electron. researchgate.net | Predicts the most electrophilic carbon atom for nucleophilic attack. |

| Local Electron Attachment Energy (LEAE) | Identifies surface regions most susceptible to electron attachment. | Maps the molecule's surface to highlight the most favorable sites for nucleophilic interaction. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, their conformational changes, and their interactions with the surrounding environment. While specific MD simulation studies on this compound are not available in the current body of scientific literature, the principles of this methodology can be applied to hypothesize its behavior in various systems. The following sections are based on established simulation protocols and findings from studies on structurally similar pyrazine derivatives and other halogenated aromatic compounds. rawdatalibrary.netresearchgate.netnih.gov

Investigation of Dynamic Behavior and Interactions in Solution Phase or Condensed Systems

MD simulations of this compound in a solution phase, such as water or a biological medium, would be instrumental in understanding its intermolecular interactions and dynamic properties. Such simulations typically involve placing the molecule in a periodic box filled with solvent molecules and allowing the system to evolve over a period of nanoseconds to microseconds.

System Stability and Conformational Dynamics

A primary analysis in MD simulations involves monitoring the stability of the system. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from their initial positions is calculated over the simulation trajectory. A plateau in the RMSD value typically indicates that the system has reached equilibrium. For a small molecule like this compound, the RMSD would reveal its own structural stability and any significant conformational changes.

Another important parameter is the Radius of Gyration (Rg), which measures the compactness of the molecule. Fluctuations in Rg can indicate conformational flexibility. In the context of this compound interacting with a larger molecule, such as a protein, changes in the Rg of the protein can signify binding-induced conformational shifts. rawdatalibrary.net

| Simulation Time (ns) | RMSD of Protein (nm) | Rg of Protein (nm) | RMSD of Ligand (nm) |

|---|---|---|---|

| 0 | 0.00 | 2.15 | 0.00 |

| 10 | 0.15 | 2.18 | 0.05 |

| 20 | 0.22 | 2.20 | 0.08 |

| 30 | 0.28 | 2.19 | 0.07 |

| 40 | 0.31 | 2.21 | 0.09 |

| 50 | 0.30 | 2.20 | 0.08 |

Intermolecular Interactions

The key strength of MD simulations lies in their ability to elucidate the nature and dynamics of intermolecular interactions. For this compound, several types of interactions would be of interest:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the methoxy groups are unlikely to be strong donors or acceptors. Interactions with protic solvents or amino acid residues in a protein's binding pocket would be a primary focus.

Hydrophobic and van der Waals Interactions: The pyrazine ring and the methyl groups of the dimethoxy substituents contribute to the molecule's hydrophobic character. These non-polar regions would likely engage in van der Waals interactions with non-polar residues of a protein or show specific solvation patterns in aqueous solution. nih.gov

Halogen Bonds: The bromine atom on the pyrazine ring is a potential halogen bond donor. This type of non-covalent interaction, where the electrophilic region on the halogen atom interacts with a nucleophilic site (like a carbonyl oxygen or an aromatic ring), can be a significant factor in the binding affinity and specificity of halogenated compounds. researchgate.netnih.gov

π-Interactions: The aromatic pyrazine ring can participate in π-π stacking or π-alkyl interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or alkyl groups within a binding site. researchgate.netnih.gov

| Interaction Type | Functional Group on Ligand | Potential Interacting Partner (in a Protein) | Estimated Contribution to Binding |

|---|---|---|---|

| Hydrogen Bond | Pyrazine Nitrogen | Amide protons of Gly, Ser; Hydroxyl of Tyr | Moderate |

| van der Waals | Pyrazine Ring, Methyl Groups | Alkyl side chains (Ala, Val, Leu, Ile) | High |

| Halogen Bond | Bromine Atom | Carbonyl oxygen of peptide backbone; Asp, Glu side chains | Moderate |

| π-Alkyl / π-π Stacking | Pyrazine Ring | Leu, Ile side chains; Phe, Tyr, Trp rings | Moderate to High |

Studies on other substituted pyrazines interacting with proteins like human serum albumin have shown that hydrophobic forces and hydrogen bonds play major roles in the binding process. rawdatalibrary.net Molecular docking and subsequent MD simulations revealed that these compounds can induce conformational changes in the protein, and the stability of the resulting complex is enhanced by these interactions. rawdatalibrary.net A similar approach for this compound would likely reveal a complex interplay of the forces mentioned above, dictating its behavior and binding affinity in a condensed-phase system.

Synthetic Applications and Advanced Materials Science Relevance

2-Bromo-3,5-dimethoxypyrazine as a Versatile Synthetic Building Block

The presence of a reactive bromine atom on the electron-deficient pyrazine (B50134) core makes "this compound" an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

"this compound" serves as a key starting material for the synthesis of a wide array of more complex molecules. The bromine atom can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. rsc.org These reactions allow for the introduction of diverse aryl, heteroaryl, and alkynyl groups at the 2-position of the pyrazine ring.

The methoxy (B1213986) groups, while being relatively stable, can also be subjected to nucleophilic substitution or demethylation to introduce other functionalities, further expanding the synthetic utility of this building block. This versatility makes "this compound" a valuable precursor in the synthesis of biologically active compounds and functional materials. For instance, substituted pyrazines are core structures in various pharmaceuticals and agrochemicals. rsc.org

A closely related compound, 2-amino-5-bromo-3-methoxypyrazine, highlights the synthetic potential of this class of molecules. Its availability opens up avenues for further functionalization, including diazotization followed by substitution of the resulting diazonium group, or N-alkylation/arylation reactions. sigmaaldrich.comtcichemicals.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromopyrazine derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted pyrazine |

| Stille Coupling | Bromopyrazine derivative, Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Alkyl-substituted pyrazine |

| Sonogashira Coupling | Bromopyrazine derivative, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Alkynyl-substituted pyrazine |

The differential reactivity of substituents on a pyrazine ring allows for orthogonal and sequential functionalization, a powerful strategy for the controlled synthesis of complex molecules. While "this compound" itself has only one reactive halogen, related dihalopyrazines serve as excellent models to illustrate this concept. For instance, in dihalopyrazines containing different halogens (e.g., bromo and chloro), the more reactive halogen (typically bromine or iodine) can be selectively coupled under specific reaction conditions, leaving the less reactive halogen intact for a subsequent, different coupling reaction. rsc.org

This stepwise approach enables the introduction of two different substituents at specific positions on the pyrazine ring in a controlled manner. Such strategies are crucial for building up molecular complexity and are widely employed in the synthesis of functional materials where precise control over the molecular architecture is essential for tuning the desired properties. rsc.org The synthesis of substituted pyrazines from N-allyl malonamides has also been shown to produce densely functionalized pyrazine cores that can be further modified at various positions through reactions like alkylations, brominations, and cross-couplings. rsc.orgresearchgate.net

Integration into Advanced Functional Materials

The electron-deficient nature of the pyrazine ring makes its derivatives promising candidates for use in various advanced functional materials, particularly in the field of organic electronics. The ability to tune the electronic properties of the pyrazine core through the introduction of various substituents makes it a versatile scaffold for designing materials with specific functions.

Pyrazine derivatives have been extensively investigated for their potential in optoelectronic applications, including as emitters in Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing character of the pyrazine nucleus can be combined with electron-donating groups to create donor-acceptor (D-A) type molecules with tailored photophysical properties. cityu.edu.hk These D-A systems often exhibit efficient charge transfer and can be designed to emit light across the visible spectrum.

For instance, pyrazine-based emitters have been developed that show high quantum efficiencies in OLEDs. researchgate.net The performance of these devices is highly dependent on the molecular structure of the emitter, including the nature and position of the substituents on the pyrazine ring. The synthesis of such emitters often involves cross-coupling reactions on halogenated pyrazine precursors, highlighting the potential role of "this compound" as a starting material in this field. Pyrazine-based multi-carbazole emitters have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to 100% internal quantum efficiency in OLEDs. chemrxiv.org

The inherent electron-deficient character of the pyrazine ring makes its derivatives suitable for use as electron-transporting materials (ETMs) in organic electronic devices such as OLEDs and organic solar cells. nih.govepa.gov An efficient ETM must possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode and high electron mobility for efficient charge transport.

The electronic properties of pyrazine derivatives can be fine-tuned by introducing appropriate substituents to optimize their performance as ETMs. For example, pyridopyrazine-based materials have been designed and synthesized for use as ETMs in OLEDs, demonstrating good thermal stability and electron-transporting capabilities. nih.govresearchgate.net The synthesis of these materials often relies on the functionalization of pyrazine precursors, a role for which "this compound" is well-suited.

| Parameter | Value |

|---|---|

| Maximum Luminance (cd/m²) | 25,000 |

| Current Efficiency (cd/A) | 10.9 |

| Glass Transition Temperature (Tg) of ETM | 115 °C |

The pyrazine moiety can be incorporated into the backbone of conjugated oligomers and polymers to create materials with interesting electronic and optical properties. rsc.org These materials are of interest for a wide range of applications, including organic field-effect transistors (OFETs), solar cells, and sensors. The electron-deficient nature of the pyrazine ring can impart n-type (electron-transporting) characteristics to the resulting polymers. nih.gov

The synthesis of pyrazine-containing conjugated polymers often involves the polymerization of functionalized pyrazine monomers. acs.orgresearchgate.netacs.org For instance, pyrazinacene conjugated polymers, which are composed of linearly fused pyrazine units, have been synthesized and shown to be stable n-type materials. rsc.orgnih.gov The synthesis of the monomers for these polymers can start from halogenated pyrazine precursors, which are then functionalized to allow for polymerization. This highlights the potential of "this compound" as a monomer precursor for the synthesis of novel conjugated materials. The synthesis of pyrazine-based water-soluble conjugated polymers has also been reported, expanding the scope of applications for these materials. acs.orgacs.org

Coordination Chemistry and Ligand Design

The unique electronic and structural characteristics of the pyrazine core make its derivatives, such as this compound, valuable components in the field of coordination chemistry and ligand design. The interplay between the nitrogen-containing aromatic ring and its substituents allows for the creation of ligands with tunable properties for specific applications in materials science.

Pyrazine Derivatives as Ligands for Metal Complexes

Pyrazine-based ligands are widely utilized in coordination chemistry due to their planar, rigid structure and their capacity to function as π-acceptors and bridging units between metal centers. mdpi.com The two nitrogen atoms in the pyrazine ring, with their imbalanced electron density distribution, serve as excellent coordination sites for a variety of metal ions. nih.gov This coordination typically occurs through the nitrogen atoms' lone pairs of electrons, allowing pyrazine derivatives to act as monodentate, bidentate, or bridging ligands. nih.govrsc.org The versatility of pyrazines has led to their incorporation in diverse structures, from simple mononuclear complexes to complex metal-organic frameworks (MOFs). mdpi.comacs.orgeurjchem.comresearchgate.net

In the case of this compound, the substituents on the pyrazine ring significantly modulate its properties as a ligand. The bromine atom acts as an electron-withdrawing group, while the methoxy groups are generally electron-donating. wikipedia.org This electronic push-pull effect influences the π-acidity of the pyrazine ring, which in turn affects the strength of the metal-ligand bond and the stability of the resulting complex. acs.org For instance, increased π-acidity in pyrazine-based ligands compared to pyridine (B92270) analogues can reduce back-bonding to other ligands, such as carbonyls, in an organometallic complex. acs.org

The coordination of pyrazine derivatives has been demonstrated with a range of transition metals, including ruthenium(III), iron(II), cobalt(II), and copper(I). rsc.orgacs.orgeurjchem.com The resulting complexes often exhibit octahedral geometry, with the pyrazine ligand occupying one or more coordination sites. rsc.org The specific binding mode and the resulting coordination geometry are influenced by factors such as the choice of metal ion, the solvent system, and the steric and electronic profiles of the other ligands in the coordination sphere. acs.org

| Pyrazine Ligand Derivative | Metal Ion | Resulting Complex/Framework | Coordination Notes | Reference |

|---|---|---|---|---|

| Pyrazine (pyz) | Fe(II), Co(II) | M(BDC)(pyz) MOF | Pyrazine acts as a bridging linker between metal centers in a 3D framework. | acs.org |

| 2,3-bis-(2-pyridyl)pyrazine | Ru(III) | [RuCl(DPP)2(OH2)]Cl2 | Coordination occurs through the azomethine group and pyridyl ring nitrogen. | rsc.org |

| Pyrazine-2-thiocarboxamide | Ru(III) | [RuCl(PTCA)2(OH2)]Cl2 | The ligand is bonded through the amine and azomethine nitrogen atoms. | rsc.org |

| N-(3-halophenyl)-2-pyrazinecarboxamide | Hg(II) | [HgX2(L)]n | The pyrazine ring coordinates to the mercury ion through the nitrogen atom syn to the carbonyl group. | acs.orgnih.gov |

| Pyrazine (pyz) | Cu(I) | [Cu2(pyz)3(NO3)2] | Pyrazine serves as a bridging ligand, forming a 2D network structure. | eurjchem.com |

Exploration of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. For a molecule like this compound, its structure is rich with features that can drive self-assembly into ordered supramolecular architectures. These interactions include halogen bonding, π-π stacking, and weaker hydrogen bonds.

Halogen Bonding: A key feature governing the supramolecular assembly of this compound is the presence of the bromine atom. The bromine can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). rsc.org This occurs when an electrophilic region on the halogen atom interacts with a Lewis base, such as the lone pair of a nitrogen atom on an adjacent pyrazine ring. acs.orgrsc.org This C-Br···N interaction is a powerful tool in crystal engineering, allowing for the design of specific supramolecular synthons. nih.govrsc.org Studies on similar halogenated pyrazine derivatives have shown that these X···N halogen bonding distances are often significantly shorter (by 2.2–9.4%) than the sum of the van der Waals radii of the involved atoms, indicating a strong and specific interaction. acs.orgnih.govrsc.orgresearchgate.net The energy of these bonds can range from -9 to -46 kJ·mol⁻¹, making them comparable in strength to conventional hydrogen bonds. acs.orgnih.govrsc.org The selection of the halogen atom and its position on the ring can be crucial for designing crystal structures based on halogen bonding. rsc.orgresearchgate.net

π-π Stacking: The aromatic pyrazine core facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. mdpi.comnih.gov In the solid state, pyrazine-containing molecules can adopt stacking arrangements with short intermolecular distances, enabling significant π-orbital overlap. nih.gov This type of interaction is fundamental to the formation of one- and two-dimensional structures in many pyrazine-based materials. nih.govnih.gov

The combination of these directional interactions—strong halogen bonding, π-π stacking, and weaker hydrogen bonds—provides a powerful toolkit for guiding the self-assembly of this compound into predictable and potentially functional supramolecular architectures. mdpi.comnih.gov

| Interaction Type | Description | Geometric Characteristics | Typical Energy Range | Reference |

|---|---|---|---|---|

| Halogen Bonding (C-X···N) | Directional interaction between a halogen atom (X=Cl, Br, I) and a nitrogen atom. | Distances are 2.2–9.4% shorter than the sum of van der Waals radii. | -9.43 to -46.15 kJ·mol⁻¹ | acs.orgnih.govrsc.orgresearchgate.net |

| π-π Stacking | Attractive interaction between the aromatic π-systems of adjacent pyrazine rings. | Short stacking distances, e.g., 3.38 Å, enable significant orbital overlap. | Variable, typically -2 to -10 kJ·mol⁻¹ | mdpi.comnih.gov |

| Hydrogen Bonding (e.g., N···H-O) | Interaction between a hydrogen atom on a donor group and an electronegative acceptor atom (e.g., pyrazine nitrogen). | Typical bond lengths of ~1.9 Å have been observed in related systems. | Variable, typically -4 to -50 kJ·mol⁻¹ | mdpi.comnih.gov |

Green Chemistry Principles in the Synthesis and Functionalization of 2 Bromo 3,5 Dimethoxypyrazine

Atom Economy and Waste Prevention in Pyrazine (B50134) Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, which is characteristic of addition reactions.

More advanced, sustainable methods aim to improve this efficiency. Acceptorless dehydrogenative coupling (ADC) routes, for example, synthesize pyrazines from substrates like 2-amino alcohols. nih.gov While innovative, these reactions generate water and hydrogen gas as byproducts, which also detracts from a perfect atom economy. nih.govacs.org The primary goal of waste prevention is to design syntheses where the generation of waste is minimized or eliminated, favoring reactions with high atom economy. nih.gov

Table 1: Conceptual Atom Economy for a Generic Pyrazine Synthesis This table illustrates the principle of atom economy for a generalized condensation reaction to form a simple pyrazine.

| Reactants | Formula Weight (FW) | Products | Formula Weight (FW) | % Atom Economy |

|---|---|---|---|---|

| Ethylenediamine (C₂H₈N₂) | 60.1 | 2,3-Dimethylpyrazine (C₆H₈N₂) | 108.1 | 108.1 / (60.1 + 86.1) * 100 = 74.0% |

| 2,3-Butanedione (C₄H₆O₂) | 86.1 | 2 H₂O | 36.0 |

Utilization of Safer Solvents and Auxiliaries

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net Traditional syntheses of pyrazine derivatives frequently employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which have recognized toxicity concerns. nih.gov

Modern approaches focus on replacing these hazardous solvents with greener alternatives. Studies on the enzymatic synthesis of pyrazinamide (B1679903) derivatives, for instance, have shown that tert-amyl alcohol can be a more environmentally benign solvent. nih.gov For cross-coupling reactions to functionalize compounds like 2-Bromo-3,5-dimethoxypyrazine, greener solvents such as 2-Me-THF are being successfully implemented. nih.gov The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and recyclable. Water is an excellent green solvent, and efforts are ongoing to adapt organic reactions, including Suzuki couplings, to aqueous media. mdpi.comresearchgate.netdigitellinc.com In some cases, reactions can be designed to be solvent-free, representing the best-case scenario. nih.gov

Table 2: Comparison of Solvents Used in Pyrazine Chemistry

| Solvent | Classification | Green Chemistry Considerations |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional | Reprotoxicity concerns, high boiling point makes removal energy-intensive. nih.gov |

| Tetrahydrofuran (THF) | Conventional | Can form explosive peroxides; not ideal from a safety perspective. nih.gov |

| Water (H₂O) | Green | Non-toxic, non-flammable, abundant, and cheap. researchgate.netresearchgate.net |

| tert-Amyl Alcohol | Greener | Demonstrated as a greener alternative in enzymatic pyrazine reactions. nih.govnih.gov |

| 2-Methyltetrahydrofuran (2-Me-THF) | Greener | Derived from renewable resources, higher boiling point and less prone to peroxide formation than THF. nih.gov |

| Eucalyptol | Bio-based | Derived from biomass and has been shown to be effective for the synthesis of N-heterocycles. mdpi.com |

Implementation of Catalysis to Enhance Reaction Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, as catalysts allow reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, all while being used in small quantities. For a molecule like this compound, the bromo-substituent is a handle for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. tandfonline.comrsc.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are extensively used to form new carbon-carbon bonds on the pyrazine ring. rsc.orgrsc.org These methods are highly efficient for converting bromopyrazines into more complex substituted derivatives. To further align with green principles, research is shifting towards using more earth-abundant and less toxic base metals like nickel, iron, and manganese as catalysts, which are more sustainable alternatives to precious metals like palladium. acs.orgnih.gov

Beyond metal catalysis, biocatalysis using enzymes offers an exceptionally green approach. Enzymes operate under mild conditions (temperature and pH) in aqueous media, are biodegradable, and can exhibit exquisite selectivity, often eliminating the need for protecting groups. nih.gov For example, the enzyme Lipozyme® TL IM has been successfully used for the synthesis of pyrazinamide derivatives. nih.gov

Table 3: Catalytic Systems for Pyrazine Functionalization

| Catalyst Type | Examples | Application | Green Advantage |

|---|---|---|---|

| Precious Metal | Palladium (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings. rsc.org | High efficiency and selectivity, low catalyst loading. |

| Base Metal | Nickel (e.g., NiCl₂(PCy₃)₂), Manganese, Iron | Suzuki coupling, Dehydrogenative coupling. acs.orgnih.gov | Reduces reliance on expensive and rare precious metals. |

| Biocatalyst | Enzymes (e.g., Lipozyme® TL IM, Baker's yeast) | Amide bond formation, chemoselective reductions. nih.govscribd.com | Operates in water under mild conditions, biodegradable, highly selective. |

Design for Energy Efficiency in Synthetic Protocols

A key green chemistry principle is to minimize the energy requirements of chemical processes. Ideally, reactions should be conducted at ambient temperature and pressure. nih.gov Traditional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive.